molecular formula C15H21NO3 B3266937 tert-Butyl 4-acetylbenzyl(methyl)carbamate CAS No. 439692-01-0

tert-Butyl 4-acetylbenzyl(methyl)carbamate

Cat. No.: B3266937
CAS No.: 439692-01-0
M. Wt: 263.33 g/mol
InChI Key: GMCDCBDDMNBXIX-UHFFFAOYSA-N
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Description

Significance and Research Niche of N-Substituted Carbamates in Organic Synthesis and Medicinal Chemistry

N-substituted carbamates are a critical class of organic compounds due to their remarkable stability and functional versatility. chemicalbook.comukzn.ac.za Structurally, they are hybrids of esters and amides, which gives them a unique chemical profile, including good chemical and proteolytic stability. chemicalbook.com This stability makes them ideal for various applications.

In medicinal chemistry, the carbamate (B1207046) group is a key structural motif found in many approved drugs and prodrugs. chemicalbook.com It can act as a peptide bond surrogate (isostere), which can improve a drug's metabolic stability against enzymes like aminopeptidases. chemicalbook.com The ability to substitute at both the nitrogen and oxygen termini of the carbamate allows for fine-tuning of a molecule's biological and pharmacokinetic properties, such as cell membrane permeability. chemicalbook.com

In organic synthesis, carbamates are indispensable as protecting groups for amines. chemicalbook.com By converting a reactive amino group into a less nucleophilic carbamate, chemists can perform reactions on other parts of a molecule without unintended side reactions involving the amine. organic-chemistry.org The choice of substituents on the carbamate determines the conditions under which it can be removed, allowing for complex, multi-step syntheses.

Historical Development and Evolution of Carbamate Chemistry as Protecting Groups

The use of carbamates as protecting groups for amines is a cornerstone of modern organic synthesis, particularly in peptide chemistry. chemicalbook.comfishersci.co.uk The concept of a protecting group is to temporarily mask a reactive functional group to prevent it from interfering with subsequent chemical transformations. organic-chemistry.org

The evolution of carbamate protecting groups has been driven by the need for stability under a range of reaction conditions and, crucially, the ability to be removed selectively and under mild conditions. One of the most significant developments in this area was the introduction of the tert-butoxycarbonyl (Boc) group. numberanalytics.comorganic-chemistry.org The Boc group is highly valued because it is stable to most nucleophiles and bases but can be easily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA). fishersci.co.ukorganic-chemistry.orgarkat-usa.org This acid-lability is due to the stability of the resulting tert-butyl cation.

Before the widespread adoption of the Boc group, other protecting groups like the carboxybenzyl (Cbz or Z) group, introduced in 1932, were common. bldpharm.com The Cbz group is typically removed by catalytic hydrogenation. bldpharm.com The development of multiple carbamate protecting groups with different removal conditions (e.g., acid-labile Boc, hydrogenation-labile Cbz, and base-labile Fmoc) enabled "orthogonal" protection strategies. numberanalytics.com This allows chemists to deprotect one amine in the presence of others, a critical requirement for synthesizing complex molecules like peptides and natural products. numberanalytics.com

Structural Elucidation Contextualization within Modern Organic Chemistry

The precise structure of a molecule like tert-Butyl 4-acetylbenzyl(methyl)carbamate is confirmed using a suite of modern analytical techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide the most detailed picture of the molecule's carbon-hydrogen framework. For this specific compound, one would expect to see distinct signals corresponding to the tert-butyl group (a sharp singlet in ¹H NMR), the N-methyl group (another singlet), the benzylic CH₂ protons, and the aromatic protons of the acetylbenzyl ring. The presence of rotamers due to restricted rotation around the carbamate C-N bond might lead to the doubling of some NMR signals at certain temperatures. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational bands would be expected for the carbamate carbonyl (C=O) group and the ketone carbonyl (C=O) of the acetyl moiety. The C-N and C-O stretching vibrations would also be present. Studies on similar amides show that factors like solvent polarity and self-association can influence the exact position of the carbonyl stretching frequency. researchgate.net

Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its elemental composition. For this compound, the molecular formula is C15H21NO3, corresponding to a molecular weight of 263.33. nist.gov High-resolution mass spectrometry would confirm this mass with high precision.

Expected ¹H NMR Chemical Shifts (Based on typical values for similar structural motifs)

ProtonsExpected Chemical Shift (ppm)Multiplicity
tert-Butyl (9H)~1.5Singlet
N-Methyl (3H)~2.9Singlet
Acetyl Methyl (3H)~2.6Singlet
Benzyl (B1604629) CH₂ (2H)~4.5Singlet
Aromatic (4H)7.4 - 8.0Doublets

Overview of Current Research Trajectories Involving Acetylbenzyl and tert-Butyl Carbamate Moieties

While direct research on this compound is limited, the research trends for its constituent parts provide a clear indication of its potential utility.

The tert-butyl carbamate moiety is a cornerstone of protecting group chemistry. fishersci.co.uknumberanalytics.com Its presence suggests that this molecule is likely an intermediate in the synthesis of more complex structures where the nitrogen atom requires temporary masking. The N-methylation of carbamates is also a known transformation in the synthesis of complex amino acids and peptides. nih.govresearchgate.net The stability of the Boc group allows for a wide range of chemical modifications to be performed elsewhere in the molecule before its clean removal under acidic conditions. researchgate.net

The 4-acetylbenzyl moiety is of significant interest in medicinal chemistry and drug design. The acetyl group can serve as a versatile chemical handle for further synthetic transformations. For instance, it can be reduced to an alcohol, converted to an oxime, or used in condensation reactions to build more complex side chains. Furthermore, aromatic ketones are themselves structural features in various biologically active compounds. The benzyl group provides a hydrophobic spacer that can be important for binding to biological targets. For example, substituted benzyl moieties are frequently incorporated into inhibitors of enzymes like cholinesterases, which are relevant targets for diseases such as Alzheimer's. arkat-usa.orgijcce.ac.ir The combination of a benzyl group with other pharmacophores is a common strategy in the design of new therapeutic agents. nih.govnih.gov

Given these points, this compound is most likely utilized as a custom building block in medicinal chemistry research, enabling the introduction of a protected N-methylated benzylamine (B48309) functional group bearing a reactive acetyl handle for further elaboration. A structurally similar compound, tert-butyl 4-iodobenzyl(methyl)carbamate, is also commercially available, suggesting that these types of structures are useful for creating libraries of compounds via cross-coupling reactions where the iodo- or another leaving group is replaced with various functionalities, potentially including an acetyl group. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(4-acetylphenyl)methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11(17)13-8-6-12(7-9-13)10-16(5)14(18)19-15(2,3)4/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCDCBDDMNBXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50730981
Record name tert-Butyl [(4-acetylphenyl)methyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439692-01-0
Record name tert-Butyl [(4-acetylphenyl)methyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Development

Established Synthetic Pathways for tert-Butyl 4-acetylbenzyl(methyl)carbamate and Related Structures

The construction of the target molecule likely involves the formation of a key C-N bond followed by the installation of the carbamate (B1207046) functionality, or the coupling of pre-functionalized fragments. While a direct, published synthesis for this compound is not prominently documented, its synthesis can be inferred from established methods for similar N,N-disubstituted carbamates.

The choice between a linear and a convergent synthesis is a fundamental strategic decision in multi-step organic synthesis. scholarsresearchlibrary.com

The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide organic synthesis due to its stability and ease of removal. total-synthesis.comjk-sci.com Its function is to temporarily mask the nucleophilicity and basicity of an amine, allowing other chemical transformations to occur elsewhere in the molecule. chemistrysteps.com

The Boc group is typically introduced by treating the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP). numberanalytics.comwikipedia.org The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. numberanalytics.com The resulting intermediate collapses, releasing carbon dioxide, a tert-butoxide anion, and the N-Boc protected amine. jk-sci.com

A key advantage of the Boc group is its orthogonality to many other protecting groups. It is stable under basic, hydrogenolytic, and many nucleophilic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in methanol (B129727). total-synthesis.comwikipedia.org This acidic lability is due to the formation of the stable tert-butyl carbocation upon protonation of the carbamate's carbonyl oxygen. chemistrysteps.com

Precursor Chemistry and Reactant Optimization in Carbamate Formation

The primary precursors for a linear synthesis of this compound are 4-acetylbenzyl(methyl)amine and a Boc-group donor. The synthesis of the secondary amine precursor itself is a critical step. A common method is the reductive amination of 4-acetylbenzaldehyde (B1276866) with methylamine (B109427), followed by reduction of the intermediate imine.

Optimization of the final carbamate formation step involves several factors:

Reagent Choice: Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for Boc protection. jk-sci.com

Base: A non-nucleophilic base such as triethylamine (TEA) is often used to neutralize the acid formed during the reaction. For less reactive amines, a more potent catalyst like DMAP may be required. wikipedia.org

Solvent: The reaction is often carried out in aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (DCM). jk-sci.com In some cases, reactions can be performed under solvent-free conditions or in aqueous mixtures. jk-sci.comwikipedia.org

Temperature: Boc protection reactions are typically run at temperatures ranging from 0 °C to room temperature. wikipedia.org

A study on the synthesis of related tert-butyl phenylcarbamate derivatives highlights the use of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) to facilitate amide bond formation, a reaction class with similarities to carbamate synthesis. nih.gov Another synthetic protocol describes the reduction of a nitro group to an amine using FeCl₃ and hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in methanol, which is a relevant transformation for preparing aromatic amine precursors. nih.gov

Catalytic Approaches in the Synthesis of N-Substituted Carbamates

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. These approaches are highly relevant for the synthesis of N-substituted carbamates.

Transition metals, particularly palladium and nickel, are powerful catalysts for forming carbon-nitrogen bonds, a key step in many carbamate synthesis routes.

Palladium (Pd): Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used. An efficient method for synthesizing aryl carbamates involves the palladium-catalyzed coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.org Palladium catalysts also enable the decarboxylative cyclization of vinyl cyclic carbamates to form various N-heterocycles. nih.gov

Nickel (Ni): Nickel catalysts offer a cost-effective alternative to palladium for C-N bond formation. A highly efficient Ni(II)-catalyzed photoredox N-arylation has been developed for coupling Cbz-amines and Boc-amines with aryl electrophiles at room temperature. organic-chemistry.org Additionally, nickel-promoted iron oxide catalysts have been successfully used to synthesize N-substituted carbamates from amines and alkyl carbamates, with the catalyst being magnetically recoverable and reusable. ionike.com

The table below summarizes representative conditions for transition metal-catalyzed synthesis of carbamates and related N-heterocycles.

Catalyst SystemReactantsProduct TypeKey FeaturesReference
Ni-promoted Fe₃O₄Amines + Alkyl CarbamatesN-Substituted CarbamatesMagnetically recoverable catalyst; 90-98% isolated yield. ionike.com
Pd-CatalystVinyl Cyclic Carbamates + ElectrophilesN-HeterocyclesDecarboxylative cycloaddition via zwitterionic intermediate. nih.gov
Ni(II)-Photoredox CatalystBoc-amines + Aryl ElectrophilesN-Aryl CarbamatesRoom temperature reaction; alternative to Buchwald-Hartwig. organic-chemistry.org
Pd-CatalystAryl Chlorides + Sodium Cyanate + AlcoholAryl CarbamatesDirect access to carbamates from aryl halides. organic-chemistry.org

In a push towards greener and more sustainable chemistry, metal-free catalytic systems have gained prominence.

Organocatalysis: Organocatalysts are small organic molecules that can promote chemical reactions. Their use avoids issues of heavy metal contamination in the final product. acs.org For instance, the reaction of arylamines with CO₂ in the presence of the organic base DBU can generate a carbamic acid intermediate, which is then converted to an isocyanate and trapped by an alcohol to form the carbamate. organic-chemistry.org The development of bifunctional organocatalysts, which possess both acidic and basic sites, has enabled complex transformations like the Povarov reaction to produce tetrahydroquinolines. acs.org

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. nih.gov Lipases and esterases, which normally catalyze hydrolysis, have been found to exhibit promiscuous acyltransferase activity suitable for carbamate synthesis. nih.govox.ac.uk For example, the esterase from Pyrobaculum calidifontis (PestE) can efficiently catalyze the formation of Cbz- and Alloc-protected amines from various amines and carbonate donors in water, with yields up to 99%. nih.gov Another approach couples a Curtius rearrangement with a biocatalytic step using immobilized Candida antarctica lipase (B570770) B (CALB) to produce valuable carbamate products in a continuous flow process. nih.gov

Chemo- and Regioselective Synthesis Considerations for Complex Carbamates

The structure of this compound contains two key functional groups: a secondary amine (in its precursor) and a ketone (the acetyl group). A primary challenge in its synthesis is achieving chemoselectivity—the selective reaction of the amine over the ketone.

Chemoselectivity: Most carbamoylation methods are highly chemoselective for amines. For instance, the reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride) is a standard method for introducing a Boc protecting group and is highly selective for the amine functionality, even in the presence of other carbonyl groups like ketones. wikipedia.org Similarly, methods employing zinc chloride as a catalyst for the reaction between carbamoyl (B1232498) chlorides and alcohols have shown high chemoselectivity, with functional groups such as ketones remaining unaffected. acs.org The synthesis of carbamates from amines, carbon dioxide, and alkyl halides is also highly chemoselective for the amine group. nih.gov This inherent selectivity simplifies the synthesis of the target molecule from its amine precursor, as the acetyl group is not expected to interfere with the carbamate formation.

Regioselectivity: Regioselectivity becomes a critical consideration when a molecule possesses multiple nucleophilic sites that could react. For the precursor N-methyl-1-(4-acetylphenyl)methanamine, there is only one amine group, making regioselectivity in the carbamoylation step straightforward. However, in the broader context of complex carbamate synthesis, particularly with polyfunctional molecules like amino alcohols, regioselectivity is a significant hurdle. For example, in the synthesis of analogues of the natural product SL0101, researchers utilized a borinic ester catalyst (Taylor's catalyst) to achieve regioselective installation of a carbamate group on a specific hydroxyl group among several options. nih.govnih.govacs.org This demonstrates that for more complex structures, catalyst control is essential to direct the reaction to the desired site. nih.gov

Green Chemistry Principles and Sustainable Routes in Carbamate Synthesis

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign reagents and conditions. The synthesis of carbamates has been a major focus of green chemistry, primarily to move away from the highly toxic phosgene (B1210022) and its derivatives. researchgate.netnih.gov

Carbon dioxide (CO2) is an ideal C1 source for carbamate synthesis as it is abundant, non-toxic, non-flammable, and renewable. nih.govpsu.edu The direct synthesis of carbamates from amines, CO2, and an alkylating agent or alcohol is a prominent green methodology. nih.gov

The reaction typically proceeds by the nucleophilic attack of the amine on CO2 to form a carbamic acid or a carbamate salt intermediate. nih.govacs.org This intermediate is then typically reacted with an electrophile (like an alkyl halide) or undergoes dehydration when reacted with an alcohol to yield the final carbamate. nih.gov Various catalytic systems have been developed to facilitate this transformation under mild conditions. For instance, a three-component coupling of an amine, CO2, and an alkyl halide can be efficiently carried out using cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI). nih.govorganic-chemistry.org This method proceeds under mild conditions, offers short reaction times, and prevents common side reactions like overalkylation. organic-chemistry.org

For the synthesis of the target molecule, one could envision a route starting from N-methyl-1-(4-acetylphenyl)methanamine, CO2, and a source for the tert-butyl group. However, the use of tert-butyl bromide as the electrophile can be challenging due to its steric hindrance and propensity for elimination reactions. acs.orgnih.gov

Mechanistic studies have provided significant insights into CO2-based carbamate synthesis. It has been shown that the reaction between monoethanolamine (MEA) and aqueous CO2 involves three parallel, pH-dependent reversible reactions with CO2, carbonic acid, and the bicarbonate ion. nih.govacs.orgacs.org In non-aqueous systems, superbases like 1,1,3,3-tetramethylguanidine (B143053) (TMG) can mediate the reaction. rsc.org Computational and experimental analyses have revealed that the superbase deprotonates the amine as it attacks a free CO2 molecule, rather than the base-CO2 adduct acting as the direct carboxylating agent. rsc.orgresearchgate.net

The traditional use of phosgene for carbamate synthesis is highly effective but poses significant safety and environmental risks. researchgate.net This has driven the development of numerous phosgene-free alternatives.

Di-tert-butyl dicarbonate (Boc Anhydride): The most common and straightforward laboratory-scale method to synthesize tert-butyl carbamates is the reaction of an amine with di-tert-butyl dicarbonate (Boc2O). wikipedia.org This reagent is stable, easy to handle, and reacts with amines under mild conditions to give N-Boc derivatives in high yields. wikipedia.org For the synthesis of this compound, reacting N-methyl-1-(4-acetylphenyl)methanamine with Boc2O would be the most direct and reliable phosgene-free route.

Other Carbonyl Sources: Other reagents have been explored as safer carbonylating agents.

Dimethyl Carbonate (DMC): DMC is a green reagent that can be used to synthesize carbamates from amines, often requiring a catalyst like lead acetate (B1210297) or ytterbium triflate. researchgate.netresearchgate.net

Urea: Urea can serve as an eco-friendly carbonyl source for synthesizing primary carbamates from alcohols, catalyzed by indium triflate. organic-chemistry.org It can also be used for N-substituted carbamates in reactions with amines and alcohols over catalysts like TiO2–Cr2O3/SiO2. rsc.org

Stereochemical Aspects and Chiral Synthesis of Carbamate Derivatives

While the target molecule, this compound, is achiral, the principles of stereoselective synthesis are crucial in the broader field of carbamate chemistry, as many biologically active carbamates are chiral.

Methods have been developed for the enantioselective synthesis of carbamates. For example, copper-catalyzed asymmetric ring-opening of cyclic diaryliodoniums with CO2 and amines provides direct access to axially chiral carbamates with high enantioselectivity. rsc.org Another approach involves the enantioselective synthesis of cyclic carbamates from unsaturated amines and CO2, facilitated by a bifunctional organocatalyst. nih.gov This method creates constrained 1,3-amino alcohols with a chiral tertiary alcohol carbon. nih.gov

These examples highlight that if a chiral analogue of N-methyl-1-(4-acetylphenyl)methanamine were used, the choice of synthetic method could be critical for controlling the stereochemistry of the final product.

Novel Synthetic Route Development and Mechanistic Insights

The field of carbamate synthesis continues to evolve with the development of novel methodologies aimed at improving efficiency, safety, and sustainability.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and easier scalability. nih.govbeilstein-journals.org Flow processes have been successfully applied to carbamate synthesis.

A continuous flow process coupling a Curtius rearrangement with biocatalysis has been used to produce various carbamates in high yield and purity. nih.govbeilstein-journals.orgnih.gov

A continuous-flow synthesis of carbamates from amines, alkyl bromides, and CO2 using DBU as a base has been developed. acs.org This method significantly reduces reaction times compared to batch processes and allows for precise control of the gas-liquid reaction. acs.org The process was optimized for temperature, pressure, and flow rates to maximize yield. acs.org

Novel Catalytic Systems: Research continues to identify new and more efficient catalysts for carbamate synthesis.

A superbase-derived protic ionic liquid, [DBUH][OAc], has been used as a catalyst for the direct synthesis of carbamates from an amine, CO2, and a silicate (B1173343) ester. researchgate.net

Zeolite-based catalysts have been employed for the phosgene-free synthesis of carbamates. nih.gov

Platinum group metals combined with alkali metal halides have been shown to catalyze the oxidative alkoxycarbonylation of amines to form carbamates. acs.org

These novel routes, particularly flow chemistry, offer promising avenues for the large-scale, safe, and efficient production of complex carbamates like this compound.

Chemical Reactivity, Transformations, and Mechanistic Investigations

Functional Group Transformations Involving the Carbamate (B1207046) Moiety

The carbamate functionality, specifically the Boc group, is a cornerstone of modern organic synthesis, prized for its stability under many conditions and its susceptibility to selective removal.

The removal of the Boc group is a critical step in many synthetic sequences, and several methods have been developed to achieve this transformation with high efficiency and selectivity.

Acidic Deprotection:

The most common method for Boc deprotection involves treatment with strong acids. fishersci.co.ukacsgcipr.org Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in ethyl acetate (B1210297) are frequently employed. fishersci.co.uksemanticscholar.org The mechanism proceeds through protonation of the carbonyl oxygen of the carbamate, which facilitates the loss of the stable tert-butyl cation. commonorganicchemistry.comtotal-synthesis.com This cation can then be trapped by a nucleophile or deprotonate to form isobutylene (B52900) gas. acsgcipr.orgcommonorganicchemistry.com The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine. commonorganicchemistry.com

The general mechanism for acidic deprotection is as follows:

Protonation of the carbamate carbonyl oxygen. commonorganicchemistry.com

Loss of the tert-butyl cation to form a carbamic acid. commonorganicchemistry.com

Decarboxylation of the carbamic acid to release the amine and carbon dioxide. commonorganicchemistry.com

More environmentally benign and sustainable methods have also been developed, such as using a choline (B1196258) chloride/p-toluenesulfonic acid deep eutectic solvent (DES) which acts as both the reaction medium and catalyst. mdpi.com Another approach involves using water at elevated temperatures, which can achieve N-Boc deprotection without any additional reagents. semanticscholar.org

Hydrogenolytic Deprotection:

While the Boc group is generally stable to catalytic hydrogenolysis, this method is primarily used for the cleavage of benzyl (B1604629) (Bn) protecting groups. fishersci.co.ukacs.org In a molecule containing both a Boc and a benzyl group, selective debenzylation can be achieved using a palladium catalyst (e.g., Pd/C or Pd(OH)₂) under a hydrogen atmosphere. fishersci.co.uknih.govnih.gov The efficiency of this reaction can be influenced by additives; for instance, the addition of acetic acid can facilitate the debenzylation of certain N-Boc, N-benzyl protected compounds by polarizing the Bn-N bond. nih.gov

Fluoride-mediated Deprotection:

Tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) offers a mild alternative for carbamate cleavage. organic-chemistry.orglookchem.com This method's effectiveness is dependent on the substitution of the nitrogen atom and the nature of the carbamate. organic-chemistry.org The proposed mechanism involves a nucleophilic attack of the fluoride ion on the carbonyl carbon, forming a tetrahedral intermediate. organic-chemistry.org While effective for some carbamates, tert-butyl carbamates can be more resistant and may require more stringent conditions like refluxing in THF. lookchem.comresearchgate.net

Table 1: Comparison of Deprotection Strategies for the Boc Group

Deprotection Strategy Reagents Mechanism Key Features
Acidic Deprotection TFA, HCl, H₂SO₄, Phosphoric Acid fishersci.co.uksemanticscholar.orgmdpi.com Protonation followed by loss of tert-butyl cation and decarboxylation commonorganicchemistry.comtotal-synthesis.com Most common and generally fast; can be harsh for acid-sensitive substrates. acsgcipr.org
Hydrogenolysis H₂, Pd/C, Pd(OH)₂ fishersci.co.uknih.govnih.gov Catalytic cleavage of C-N bond Primarily for benzyl groups; Boc group is generally stable. fishersci.co.uknih.gov
Fluoride-mediated TBAF in THF organic-chemistry.orglookchem.com Nucleophilic attack by fluoride on the carbonyl carbon organic-chemistry.org Mild conditions; selectivity depends on carbamate structure. organic-chemistry.orglookchem.com

Transcarbamoylation involves the transfer of the carbamoyl (B1232498) group from one molecule to another. While less common for Boc groups, under specific, typically basic conditions, the Boc group can undergo reactions that resemble transcarbamoylation. For instance, the reaction of a Boc-protected amine with a strong base can lead to the formation of an isocyanate intermediate, which can then react with other nucleophiles. researchgate.net In the context of polyurethanes, transcarbamoylation reactions using catalysts like potassium tert-butoxide (t-BuOK) in the presence of an alcohol like methanol (B129727) have been explored for recycling purposes. doi.org

Reactions Involving the Acetylbenzyl Moiety

The acetylbenzyl portion of the molecule offers two primary sites for chemical modification: the ketone functionality and the aromatic ring.

The ketone's carbonyl group is electrophilic and susceptible to nucleophilic attack. studymind.co.uk

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). studymind.co.uk This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. studymind.co.uk

Condensation: The ketone can undergo condensation reactions with primary amines and their derivatives to form imines (Schiff bases) or related compounds. msu.edulibretexts.org These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by dehydration. msu.edu

The benzene (B151609) ring can undergo electrophilic aromatic substitution (EAS) reactions, although the reactivity and regioselectivity are influenced by the existing substituents. masterorganicchemistry.comlibretexts.org The acetyl group is an electron-withdrawing group and a meta-director, deactivating the ring towards EAS. masterorganicchemistry.com Conversely, the alkyl carbamate-substituted methylene (B1212753) group is generally considered an ortho-, para-director and is activating. The interplay of these two groups will determine the outcome of substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com For instance, nitration of chlorobenzene, which has a deactivating but ortho-, para-directing chloro group, is significantly slower than that of benzene. masterorganicchemistry.com

Reactivity of the Methyl-substituted Nitrogen Center

The presence of a methyl group on the nitrogen atom of the carbamate has several implications for the molecule's reactivity.

N-Alkylation: While the nitrogen is already substituted, further alkylation is generally not feasible under standard conditions due to the steric hindrance and the electron-withdrawing nature of the Boc group, which reduces the nucleophilicity of the nitrogen. researchgate.net However, selective N-methylation of Boc-protected primary amines is a known transformation. researchgate.netacs.org

Transformation of the Boc group: Recent research has shown that N-Boc protected amines can be converted into N-methyl amines through a magnesium-catalyzed reduction, effectively making the Boc group a masked methyl precursor. organic-chemistry.orgnih.gov This transformation highlights the potential for the Boc group to serve as more than just a protecting group.

Table 2: Summary of Reactive Sites and Potential Transformations

Molecular Moiety Reactive Site Type of Reaction Potential Products
Carbamate Carbonyl Carbon Deprotection (Acidic, Fluoride) fishersci.co.ukorganic-chemistry.org Secondary Amine
Transcarbamoylation doi.org New Carbamates/Ureas
Acetylbenzyl Ketone Carbonyl Reduction studymind.co.uk Secondary Alcohol
Condensation msu.edu Imine/Schiff Base
Aromatic Ring Electrophilic Aromatic Substitution masterorganicchemistry.com Substituted Benzene Derivatives
Methyl-substituted Nitrogen Nitrogen Atom N-Alkylation (of primary Boc-amines) researchgate.net Tertiary Amine
Boc Group Reductive Methylation organic-chemistry.org N-Methyl Amine

Hydrolytic Stability and Degradation Pathways of Carbamates

The carbamate functional group is a cornerstone in various chemical and pharmaceutical applications, often employed as a protective group for amines. chem-station.comnih.gov Its stability against hydrolysis is a critical parameter influencing its utility. The hydrolysis of carbamates can be influenced by pH and the nature of the substituents attached to the nitrogen and oxygen atoms of the carbamate moiety. nih.gov For tert-Butyl 4-acetylbenzyl(methyl)carbamate, the key structural features influencing its stability are the tert-butyl group on the oxygen, and the 4-acetylbenzyl and methyl groups on the nitrogen.

Acid- and Base-Catalyzed Hydrolysis Mechanisms

The hydrolysis of carbamates can proceed through different mechanisms depending on the pH of the medium. nih.gov

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the tert-butyl carbamate (Boc) group is readily cleaved. The generally accepted mechanism for the acid-catalyzed hydrolysis of tert-butyl esters and carbamates is the AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. bham.ac.ukoup.com This pathway involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. total-synthesis.comyoutube.com Subsequently, the C-O bond between the tert-butyl group and the carbamate oxygen cleaves heterolytically to form a stable tert-butyl cation and a carbamic acid intermediate. total-synthesis.comresearchgate.net The carbamic acid is unstable and rapidly decomposes to the corresponding amine and carbon dioxide. nih.gov

A study on the kinetics of HCl-catalyzed deprotection of Boc-protected amines revealed a second-order dependence on the acid concentration, suggesting a general acid-catalyzed separation of a reversibly formed ion-molecule pair. researchgate.netnih.gov The reaction is initiated by the fragmentation of the protonated tert-butyl carbamate. nih.gov

Base-Catalyzed Hydrolysis:

The base-catalyzed hydrolysis of carbamates typically follows a BAc2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). rsc.orgucoz.com For N,N-disubstituted carbamates like this compound, the hydroxide (B78521) ion acts as a nucleophile and attacks the electrophilic carbonyl carbon. nih.govresearchgate.net This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the acyl-oxygen bond, releasing the tert-butoxide anion and a carbamic acid derivative, which then decomposes. nih.gov

However, the bulky tert-butyl group can sterically hinder the approach of the nucleophile, making tert-butyl carbamates generally more stable to basic conditions compared to other alkyl carbamates like methyl or ethyl esters. reddit.com The stability of tert-butyl carbamates under basic conditions is a key feature that allows for their use as orthogonal protecting groups in multi-step synthesis. total-synthesis.com

Influence of Substituents on Hydrolytic Rates and Pathways

The rate and mechanism of carbamate hydrolysis are significantly influenced by the electronic and steric effects of the substituents on both the nitrogen and the oxygen atoms.

Influence of the tert-Butyl Group:

The tert-butyl group plays a dual role. Sterically, its bulkiness hinders nucleophilic attack at the carbonyl carbon, thereby slowing down base-catalyzed hydrolysis. reddit.comnih.gov Electronically, it stabilizes the formation of a carbocation upon acid-catalyzed cleavage, facilitating the AAL1 pathway. bham.ac.uk

Influence of the N-Substituents (4-acetylbenzyl and methyl):

The substituents on the nitrogen atom also modulate the reactivity of the carbamate. The electron-withdrawing nature of the N-aryl group can decrease the rotational barrier of the C-N bond, inducing more single-bond character and affecting the ground-state energy. nd.edu In the case of this compound*, the benzyl group itself is attached to the nitrogen. The acetyl group in the para position of the benzyl ring is an electron-withdrawing group. This electronic effect can influence the electron density on the nitrogen atom and the carbonyl group.

Studies on substituted nitrobenzyl carbamates have shown that electron-donating substituents on the benzyl ring can accelerate fragmentation, likely by stabilizing a developing positive charge on the benzylic carbon in the transition state. rsc.org Conversely, an electron-withdrawing group like the acetyl group in this compound* would be expected to destabilize such a transition state, potentially slowing down reactions that involve positive charge development at the benzylic position.

The presence of a methyl group on the nitrogen, in addition to the benzyl group, makes it a tertiary carbamate. N,N-disubstituted carbamates are known to hydrolyze via a BAc2 mechanism under basic conditions. rsc.org

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

The study of reaction kinetics provides quantitative insights into the rates of chemical transformations, while thermodynamic analysis helps in understanding the feasibility and energy changes associated with these reactions.

Kinetic studies on the acid-catalyzed deprotection of Boc-protected amines have demonstrated that the reaction rate can exhibit a second-order dependence on the concentration of the acid. researchgate.netnih.gov This indicates a more complex mechanism than a simple first-order process and suggests the involvement of more than one acid molecule in the rate-determining step. nih.gov

For the hydrolysis of tert-butyl formate, a related compound, the activation energies for the neutral, acid-catalyzed, and base-catalyzed pathways were determined to be 78 ± 5, 59 ± 4, and 88 ± 11 kJ/mol, respectively. oup.com These values highlight the different energy barriers associated with each hydrolytic pathway.

The table below summarizes kinetic data for the hydrolysis of related carbamate and ester compounds, which can provide an approximation of the reactivity of this compound.

Compound/ReactionConditionKinetic ParameterValueReference
Unsubstituted hydroxylaminobenzyl carbamate fragmentationγ-ray irradiation in aqueous phosphate-buffered-propan-2-olMt1/216 min rsc.org
α-methyl hydroxylaminobenzyl carbamate fragmentationγ-ray irradiation in aqueous phosphate-buffered-propan-2-olMt1/29.5 min rsc.org
tert-Butyl Formate HydrolysispH 7, 22°CkN(1.0 ± 0.2) × 10−6 s−1 oup.com
tert-Butyl Formate HydrolysispH 11, 22°CHalf-life8 min oup.com

Intermediate Characterization and Elucidation in Multi-step Reaction Sequences

The synthesis and transformation of this compound involve several key intermediates. Understanding these intermediates is crucial for optimizing reaction conditions and controlling product formation.

In the context of Boc deprotection under acidic conditions, the primary intermediates are the protonated carbamate, the tert-butyl cation, and the unstable carbamic acid. total-synthesis.comresearchgate.net The tert-butyl cation is a reactive intermediate that can be trapped by nucleophiles present in the reaction mixture. researchgate.net

The synthesis of carbamates can proceed through various pathways, often involving isocyanate intermediates. For instance, a modified Curtius rearrangement of an acyl azide (B81097) can generate an isocyanate, which is then trapped by an alcohol to form the carbamate. acs.orgorganic-chemistry.org In such a synthesis of this compound, the corresponding isocyanate would be a key intermediate.

During the base-catalyzed hydrolysis of N,N-disubstituted carbamates, a tetrahedral intermediate is formed upon nucleophilic attack of the hydroxide ion on the carbonyl carbon. researchgate.netresearchgate.net The existence of this intermediate is a cornerstone of the BAc2 mechanism.

The table below lists key intermediates in the synthesis and reactions of carbamates.

ReactionIntermediateSignificanceReference
Acid-catalyzed Boc deprotectionProtonated carbamateInitial activated species total-synthesis.com
Acid-catalyzed Boc deprotectiontert-Butyl cationKey electrophilic intermediate researchgate.net
Acid-catalyzed Boc deprotectionCarbamic acidUnstable, decomposes to amine and CO2 nih.gov
Base-catalyzed hydrolysis (BAc2)Tetrahedral intermediateFormed by nucleophilic attack of OH- researchgate.net
Carbamate synthesis via Curtius rearrangementIsocyanateReactive species trapped by alcohol acs.org

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering insights into the chemical environment of individual atoms. For tert-butyl 4-acetylbenzyl(methyl)carbamate, NMR studies are crucial for confirming the presence of its distinct functional groups and for analyzing its conformational dynamics, such as the rotational barrier around the carbamate (B1207046) C-N bond.

While specific experimental data for this compound is not extensively published, the expected chemical shifts can be predicted based on the analysis of closely related structures. The proton (¹H) NMR spectrum would feature characteristic signals for the tert-butyl group, the methyl group attached to the nitrogen, the benzylic protons, and the aromatic protons of the 4-acetylbenzyl moiety. Similarly, the carbon-¹³ (¹³C) NMR spectrum would display distinct resonances for the carbonyl carbons of the carbamate and acetyl groups, the quaternary carbon of the tert-butyl group, and the various carbons of the aromatic ring and the N-methyl and benzylic groups.

Variable temperature (VT) NMR studies on related tert-butyl carbamates have been used to determine the rotational barrier around the C-N bond, revealing the presence of E/Z isomers at low temperatures. mst.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
tert-Butyl (CH₃)₃~1.5~28
tert-Butyl (quaternary C)-~80
N-CH₃~2.9~34
Benzyl (B1604629) CH₂~4.5~52
Aromatic CH (ortho to acetyl)~7.9~129
Aromatic CH (meta to acetyl)~7.4~128
Aromatic C (ipso to acetyl)-~136
Aromatic C (ipso to benzyl)-~142
Acetyl CH₃~2.6~27
Acetyl C=O-~198
Carbamate C=O-~155

Note: These are predicted values and may vary in experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, it would show correlations between the aromatic protons on the benzene (B151609) ring, helping to confirm their substitution pattern. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.com This would be instrumental in assigning the signals for the N-methyl, benzylic, and acetyl methyl groups to their respective carbon atoms, as well as linking the aromatic protons to their corresponding carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is particularly powerful for identifying the connectivity of non-protonated carbons. Key HMBC correlations would be expected between the tert-butyl protons and the carbamate carbonyl carbon, the N-methyl protons and the benzylic carbon and carbamate carbonyl, and the benzylic protons and the aromatic carbons and the carbamate carbonyl. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of atoms, which is crucial for determining the molecule's conformation. youtube.com For example, NOESY could reveal through-space interactions between the N-methyl protons and the benzylic protons, or between the benzylic protons and the aromatic protons, helping to define the preferred orientation of the side chain relative to the aromatic ring.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information on molecules in their dynamic state, solid-state NMR (ssNMR) can offer insights into the structure and packing of this compound in its crystalline and amorphous forms. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples. Polymorphism, or the existence of different crystalline forms, can be identified through distinct chemical shifts and relaxation times in the ssNMR spectra. This technique is particularly useful for characterizing intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These methods are excellent for identifying functional groups and studying intermolecular interactions.

For this compound, the IR and Raman spectra would be dominated by characteristic vibrational bands. The most prominent of these would be the stretching vibrations of the two carbonyl groups. The carbamate carbonyl (C=O) stretch is typically observed in the region of 1680-1700 cm⁻¹, while the acetyl carbonyl stretch would appear at a slightly lower frequency, around 1670-1690 cm⁻¹. The exact positions of these bands can be influenced by the electronic environment and any intermolecular hydrogen bonding.

Other significant vibrational modes would include the C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic groups (around 2850-3000 cm⁻¹), as well as C-N and C-O stretching vibrations. researchgate.netresearchgate.net The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted benzene ring in the 700-900 cm⁻¹ region can provide information about the substitution pattern. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Acetyl C=O Stretch1670 - 1690
Carbamate C=O Stretch1680 - 1700
Aromatic C=C Stretch1450 - 1600
C-N Stretch1180 - 1250
C-O Stretch1000 - 1300

Note: These are predicted values and may vary based on the physical state of the sample and intermolecular interactions.

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. chemrxiv.org By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS can confirm the molecular formula C₁₅H₂₁NO₃. researchgate.net This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Delineation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. nih.govresearchgate.net

For this compound, the protonated molecule [M+H]⁺ would be the precursor ion in a typical MS/MS experiment. A characteristic fragmentation pathway for tert-butyl carbamates involves the loss of isobutylene (B52900) (56 Da) from the tert-butyl group, followed by the loss of carbon dioxide (44 Da), resulting in a total loss of 100 Da. nih.gov Other expected fragmentation pathways would involve the cleavage of the benzylic bond and the acetyl group.

Table 3: Predicted Key Fragmentation Pathways for [M+H]⁺ of this compound

Precursor Ion (m/z) Neutral Loss Product Ion (m/z) Proposed Structure of Product Ion
279.15C₄H₈ (Isobutylene)223.09[M - C₄H₈ + H]⁺
223.09CO₂179.09[M - C₄H₈ - CO₂ + H]⁺
279.15C₅H₉NO₂ (Boc group)179.09[M - Boc + H]⁺
279.15CH₃CO (Acetyl group)236.13[M - CH₃CO + H]⁺
179.09CH₃164.07[M - C₄H₈ - CO₂ - CH₃ + H]⁺

Note: m/z values are calculated for the monoisotopic masses.

Isotopic labeling studies, for example, using deuterium-labeled methyl groups, could further confirm these fragmentation pathways by observing the corresponding mass shifts in the MS/MS spectrum.

X-ray Crystallography for Crystalline Structure and Packing Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. Application of this technique to this compound would yield invaluable data on its molecular geometry, conformational preferences, and the arrangement of molecules within the crystal lattice.

Furthermore, the analysis of the crystal packing would uncover the non-covalent interactions that govern the supramolecular architecture. These intermolecular forces, such as potential weak hydrogen bonds involving the carbonyl oxygen atoms and C-H donors, or π-π stacking interactions between the aromatic rings of adjacent molecules, are critical in defining the physical properties of the material, including its melting point, density, and solubility.

The table below outlines the primary crystallographic data that would be obtained from such an analysis.

Table 1: Key Parameters from a Hypothetical X-ray Crystallography Study

Parameter Category Specific Data Points Purpose
Unit Cell Dimensions a, b, c (Å) Defines the size and shape of the repeating crystal unit.
α, β, γ (°) Defines the angles of the repeating crystal unit.
Crystal System e.g., Monoclinic, Orthorhombic Classifies the crystal based on its symmetry.
Space Group e.g., P2₁/c Describes the symmetry operations within the unit cell.
Molecular Geometry Bond Lengths (Å) Provides exact distances between bonded atoms.
Bond Angles (°) Defines the angles between adjacent chemical bonds.
Torsion Angles (°) Describes the conformation and rotation around single bonds.
Intermolecular Interactions Hydrogen Bond Distances/Angles Identifies and characterizes hydrogen bonding networks.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical spectroscopy techniques, including Circular Dichroism (CD), are specifically designed to analyze chiral molecules—molecules that are non-superimposable on their mirror images. chimia.ch These techniques measure the differential interaction of the molecule with left- and right-circularly polarized light. chimia.ch

The molecular structure of this compound is achiral . It possesses a plane of symmetry that bisects the molecule through the benzene ring, the acetyl group, and the carbamate substituent. Due to the absence of any stereogenic centers or other elements of chirality (such as axial or planar chirality), the molecule and its mirror image are identical.

Consequently, this compound does not have enantiomers and is optically inactive. Therefore, chiroptical spectroscopy techniques like Circular Dichroism are not applicable for the analysis of this compound. Such measurements would yield a null signal, as there is no enantiomeric purity or absolute configuration to determine. While some studies show chiroptical responses from achiral molecules under specific conditions, such as forming chiral aggregates or using chiral probes, the individual molecule itself has no intrinsic chiroptical properties. nih.govnih.gov

Advanced Hyphenated Techniques for Reaction Monitoring and Purity Assessment

Advanced hyphenated techniques, which couple a separation method with a powerful detection method, are indispensable for monitoring chemical reactions and verifying the purity of the final product. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant and powerful analytical tools.

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for monitoring the synthesis of this compound. The technique can separate the target molecule from starting materials, reagents, and potential byproducts in a complex reaction mixture. The mass spectrometer then provides mass-to-charge ratio data, confirming the molecular weight of the eluting components and offering structural information through fragmentation patterns. This is particularly useful for analyzing carbamates, which are often amenable to LC-MS analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a gold-standard method for purity testing, provided the analyte is thermally stable and sufficiently volatile. innovatechlabs.com In GC-MS, the sample is vaporized and its components are separated based on their boiling points and interactions with a capillary column. tdi-bi.commdpi.com The mass spectrometer detector provides a unique mass spectrum for each component, which acts as a chemical fingerprint for definitive identification and purity confirmation. innovatechlabs.commdpi.com

The table below summarizes the application of these techniques for the analysis of this compound.

Table 2: Application of Hyphenated Techniques for Analysis

Technique Primary Application Separation Principle Detection Principle Key Information Provided
LC-MS/MS Reaction Monitoring & Quantification Partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18). Ionization of separated molecules and analysis of their mass-to-charge ratio. Molecular weight confirmation, quantification of product formation, identification of non-volatile impurities and byproducts. nih.gov

| GC-MS | Final Product Purity Assessment | Partitioning between a gaseous mobile phase (carrier gas) and a liquid/solid stationary phase in a capillary column. tdi-bi.com | Electron ionization of separated molecules and analysis of their mass spectrum (fragmentation pattern). | Definitive identification via spectral library matching, quantification of purity, detection of volatile impurities. mdpi.com |


Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

No published studies on the electronic structure and bonding of tert-Butyl 4-acetylbenzyl(methyl)carbamate are available.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Reactivity Descriptors

There are no specific DFT studies detailing the molecular orbitals (HOMO, LUMO) or reactivity descriptors (e.g., chemical potential, hardness, electrophilicity index) for This compound .

Ab Initio Calculations for Energetic Profiles and Stabilization

Information regarding energetic profiles and stabilization energies from ab initio calculations for this compound has not been reported in the literature.

Conformational Analysis and Rotamer Equilibrium Studies

No conformational analysis or studies on the rotamer equilibrium of This compound have been found.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

There are no available studies that predict spectroscopic parameters (e.g., NMR, IR, UV-Vis) for This compound and compare them with experimental values.

Reaction Mechanism Simulations and Transition State Identification

Simulations of reaction mechanisms involving This compound , including the identification of transition states, are not documented in the scientific literature.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics simulations have been published that would provide insight into the dynamic behavior of This compound in various environments.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Carbamate (B1207046) Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. ijpsr.commdpi.com These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. mdpi.com For carbamate analogs, QSAR and QSPR studies have been employed to understand the structural requirements for various biological activities and properties.

The development of a QSAR or QSPR model involves several key steps: the selection of a dataset of compounds with known activities or properties, the calculation of molecular descriptors, the development of a mathematical model using statistical methods, and rigorous validation of the model. mdpi.com The ultimate goal is to create a model that can accurately predict the properties of novel compounds based solely on their molecular structure. ijpsr.com

Research Findings from QSAR/QSPR Studies on Carbamate Analogs

Several studies have explored the QSAR and QSPR of carbamate derivatives, focusing on various biological endpoints. These studies highlight the importance of electronic, steric, and hydrophobic properties in determining the activity of carbamate compounds.

One area of focus has been the toxicity of carbamates. A quantitative structure-toxicity relationship (QSTR) model was developed for a large set of 178 carbamate derivatives to predict their toxicity in rats. nih.govmdpi.comnih.gov This model utilized a combination of physicochemical, structural, and quantum molecular descriptors obtained through Density Functional Theory (DFT) calculations. nih.govmdpi.comnih.gov The resulting model demonstrated a determination coefficient (R²) of 0.6584 and a leave-one-out cross-validation coefficient (Q²_LOO) of 0.6289, indicating a reasonably robust predictive capability. mdpi.comnih.gov Key descriptors in this model included the Hirshfeld charge of the carbonyl carbon and the electronic affinity, underscoring the role of electronic properties in carbamate toxicity. mdpi.com

Another application of QSAR in the study of carbamates is in understanding their anticonvulsant activity. A pattern recognition QSAR study on 46 carbamate drugs identified five crucial structural descriptors that are directly related to their biological activity. nih.gov This model was able to predict the bioactivity of carbamate analogs with an accuracy of 85-90%. nih.gov

Furthermore, QSAR models have been developed to elucidate the mechanism of acetylcholinesterase (AChE) inhibition by carbamates. For a series of 4-nitrophenyl-N-substituted carbamates, multiple linear regression analysis revealed correlations between the inhibition and carbamylation constants and various physicochemical parameters. nih.gov The study found that the formation of the enzyme-inhibitor complex is influenced by the electronic effects of the substituents (indicated by a ρ* value of -0.4), the bulkiness of the substituents (δ value of 0.44), and their hydrophobicity (ψ value of 0.27). nih.gov

The table below summarizes the key findings from selected QSAR/QSPR studies on carbamate analogs.

Study FocusCompound ClassKey Findings & Statistical MeasuresReference
Toxicity (QSTR)178 Carbamate DerivativesR² = 0.6584, Q²_LOO = 0.6289. Important descriptors include Hirshfeld charge on carbonyl carbon and electronic affinity. nih.govmdpi.comnih.gov
Anticonvulsant Activity46 Carbamate DrugsIdentified five key structural descriptors, achieving 85-90% prediction accuracy. nih.gov
AChE Inhibition4-Nitrophenyl-N-substituted carbamatesInhibition is correlated with electronic (ρ* = -0.4), steric (δ = 0.44), and hydrophobic (ψ = 0.27) parameters. nih.gov

These studies collectively demonstrate the utility of QSAR and QSPR modeling in understanding the structure-activity and structure-property relationships of carbamate analogs. By identifying the key molecular features that govern their biological effects, these models can guide the design of new carbamate derivatives with desired activities and properties.

Biological and Pre Clinical Research Applications Excluding Clinical Human Trials and Safety Data

In Vitro Biological Activity Screening (e.g., Enzyme Inhibition, Receptor Binding)

No public data from in vitro screening assays such as enzyme inhibition or receptor binding for tert-Butyl 4-acetylbenzyl(methyl)carbamate could be identified. Research into carbamate (B1207046) derivatives often focuses on the final, more complex molecules rather than the intermediate compounds used in their synthesis. nih.govnih.gov While various carbamate-containing compounds have been evaluated for a wide range of biological activities, including as inhibitors of enzymes like acetylcholinesterase or as agents in cancer and neurodegenerative disease research, specific data for this compound is not present in these studies. nih.govgoogleapis.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

There are no published Structure-Activity Relationship (SAR) studies where this compound serves as the lead compound. SAR studies are typically conducted on a series of compounds that have demonstrated a particular biological activity, a prerequisite that this intermediate does not appear to meet.

Investigation of Metabolic Pathways in Preclinical Models (e.g., in vivo animal studies)

No preclinical in vivo studies detailing the metabolic fate of this compound in animal models are available in the public domain. Consequently, information regarding its hydrolytic and oxidative metabolism or its conjugation and excretion profiles has not been documented.

Hydrolytic and Oxidative Metabolism in Animal Models

Information on the hydrolytic and oxidative metabolism of this specific compound in animal models is not available.

Conjugation Pathways and Excretion Profiles in Animal Studies

There are no documented studies on the conjugation pathways or excretion profiles of this compound in animal models.

Role as a Synthetic Intermediate for Biologically Active Compounds

The primary role of this compound in the scientific literature is that of a synthetic intermediate. The carbamate group, particularly the tert-butoxycarbonyl (Boc) protecting group, is a crucial structural element in modern organic synthesis and medicinal chemistry. nih.govnih.gov This functional group is widely used to protect amine functionalities during the synthesis of more complex, biologically active molecules. nih.gov

While direct synthetic routes starting from this compound to a specific marketed drug are not explicitly detailed in the search results, related structures are mentioned in patents for various therapeutic areas. For instance, tert-butyl carbamate derivatives are cited as intermediates in the synthesis of compounds aimed at treating epilepsy, such as lacosamide. google.comgoogle.com The general class of carbamates is also integral to the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase, which are investigated for cancer therapy. googleapis.com

The presence of the acetylbenzyl moiety suggests it could be a precursor for creating a variety of more complex structures. For example, a related compound, "tert-Butyl 4-formylbenzyl(methyl)carbamate," is also used as a chemical intermediate. ambeed.com This indicates that the "tert-Butyl...benzyl(methyl)carbamate" core is a building block for creating a diverse range of final compounds.

Mechanism of Action Studies at the Cellular or Molecular Level (pre-clinical)

Consistent with the lack of data on its biological activity, there are no preclinical studies describing the mechanism of action of this compound at a cellular or molecular level.

Exploration of Potential as a Pharmacological Probe or Tool Compound in Research

Currently, there are no available scientific studies that have explored the use of this compound as a pharmacological probe or a tool compound. In principle, tool compounds are essential for validating and investigating biological targets. The carbamate moiety, due to its chemical properties, is a feature in some molecules used for such purposes.

Targeted Drug Discovery Research Involving Carbamate Scaffolds

The carbamate scaffold is a significant structural motif in modern drug discovery and medicinal chemistry. nih.govacs.org This is attributed to its excellent chemical and proteolytic stability, its ability to mimic a peptide bond, and its capacity to permeate cell membranes. nih.govacs.org Carbamate derivatives are integral to many approved therapeutic agents and are present in numerous compounds undergoing preclinical and clinical evaluation. imi.hrresearchgate.net

The versatility of the carbamate group allows it to be a key component in the design of molecules for a wide array of diseases, including cancer, epilepsy, hepatitis C, HIV infection, and Alzheimer's disease. nih.govresearchgate.net In drug design, the carbamate moiety can either be a crucial part of the molecule that interacts with the biological target or be incorporated to enhance the biological activity of the parent molecule. nih.govresearchgate.net

For instance, some carbamate derivatives have been investigated as inhibitors of endocannabinoid degrading enzymes, which are targets for neurotherapeutic drugs. nih.gov The unique amide-ester hybrid feature of the carbamate allows for the design of specific interactions with drug targets. nih.gov Another example is the use of tert-butyl carbamate derivatives in the synthesis of intermediates for drugs like ceftolozane, a cephalosporin (B10832234) antibiotic.

Table 1: General Roles of the Carbamate Group in Drug Discovery

RoleDescription
Structural Motif Acts as a stable and versatile core structure in various therapeutic agents. nih.govacs.org
Peptide Bond Mimic Its resemblance to a peptide bond makes it useful in designing peptidomimetic drugs. acs.org
Prodrug Component Can be used to mask a functional group, often to improve bioavailability or metabolic stability. nih.govresearchgate.net
Pharmacophore Element Can directly interact with biological targets such as enzymes or receptors. nih.gov

Antioxidant and Other Pre-clinical Activities (e.g., Antimicrobial, Anti-inflammatory, Anticancer)

While there is no specific data on the antioxidant, antimicrobial, anti-inflammatory, or anticancer activities of this compound, the broader carbamate class has shown promise in these areas.

Antimicrobial Activity: Various carbamate derivatives have been synthesized and screened for their antimicrobial properties. For example, a series of novel tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives were synthesized and showed activity against several Gram-positive and Gram-negative bacteria, as well as some fungal strains. researchgate.net Similarly, o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs have been synthesized and tested for their antibacterial and antifungal profiles. researchgate.net

Anti-inflammatory Activity: The carbamate scaffold has been incorporated into molecules designed as anti-inflammatory agents. For instance, derivatives of tert-butyl (substituted benzamido)phenylcarbamate have been synthesized and evaluated for their anti-inflammatory activity. nih.gov Some di-tert-butyl phenol (B47542) compounds, which can be considered related structures, have been identified as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes that play a key role in inflammation and have been implicated in the growth of colon cancer cells. nih.gov

Anticancer Activity: Carbamate-containing compounds have been investigated for their potential as anticancer agents. For example, L-γ-methyleneglutamic acid amide prodrugs with tert-butyl esters have been synthesized and evaluated for their efficacy against cancer. nih.gov

It is important to reiterate that these findings are for the general class of carbamates and related structures. Without specific experimental data, the biological activity of this compound remains unknown.

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for High-Purity Isolation and Characterization

Chromatography is the cornerstone of separation science, enabling the purification and detailed analysis of chemical compounds. For tert-Butyl 4-acetylbenzyl(methyl)carbamate, chromatographic methods are indispensable for achieving the high purity required for synthetic applications and for assessing stereochemical properties when relevant.

Preparative High-Performance Liquid Chromatography (HPLC) for Compound Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique used to isolate a compound of interest from synthesis byproducts and unreacted starting materials. The principle relies on the differential partitioning of mixture components between a liquid mobile phase and a solid stationary phase packed within a column.

For the purification of this compound, a reversed-phase HPLC method is typically employed. In this mode, the stationary phase is nonpolar (e.g., octadecyl-silica or C18), while the mobile phase is a polar solvent mixture, commonly consisting of acetonitrile (B52724) and water. The compound, possessing moderate polarity due to its carbamate (B1207046) and ketone functionalities balanced by the benzyl (B1604629) group, elutes at a specific retention time, allowing for its effective separation from more polar or less polar impurities. The eluting fractions containing the purified compound are collected, and their purity is subsequently verified using analytical HPLC.

ParameterIllustrative Value
Column C18, 10 µm particle size, 250 mm x 21.2 mm
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 20.0 mL/min
Detection UV at 254 nm
Injection Volume 1.0 mL
Sample Concentration 25 mg/mL in mobile phase
Table 1: Example of Preparative HPLC Parameters for Purifying this compound

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

While this compound is an achiral molecule, it is often used as an intermediate in the synthesis of chiral final products. When a synthetic step involving this intermediate leads to the formation of a stereocenter, chiral chromatography becomes a critical tool. This technique is used to separate the resulting enantiomers (non-superimposable mirror images) and determine the enantiomeric purity or enantiomeric excess (ee) of the product.

Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. This differential interaction causes the two enantiomers to travel through the column at different rates, resulting in their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. The development of a chiral separation method involves screening various CSPs and mobile phase compositions to achieve baseline resolution between the enantiomeric peaks.

Advanced Titration Methods for Quantification in Research Settings

Titration is a fundamental quantitative chemical analysis method. In modern research settings, advanced automated titration systems provide high precision and accuracy for determining the concentration of a substance. For a compound like this compound, a non-aqueous potentiometric titration could be developed for purity assessment. The carbamate functional group is not readily titratable, but the ketone group could potentially undergo a reaction, such as oximation, with the consumption of a reagent that can be quantified by titration.

Alternatively, if the compound were to be hydrolyzed to release the methylamine (B109427) functionality, a classic acid-base titration could be performed. In a research context, potentiometric titration is preferred, where an electrode monitors the change in solution potential as the titrant is added. The endpoint, which corresponds to the complete reaction, is identified by the point of maximum inflection in the potential curve, leading to highly reproducible and accurate quantification.

Spectrophotometric Assays for Reaction Monitoring and Purity Assessment

UV-Visible spectrophotometry is a valuable and accessible technique for quantitative analysis and reaction monitoring. This method is based on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species.

The chemical structure of this compound contains a substituted aromatic ring and a carbonyl group, which act as chromophores that absorb ultraviolet (UV) light. A solution of the compound will exhibit a characteristic maximum absorbance at a specific wavelength (λmax), which for similar acetophenone (B1666503) derivatives is typically around 250-280 nm. By measuring the absorbance at this λmax, the concentration of the compound can be determined. This is useful for quickly assessing the purity of synthesized batches against a pure reference standard and for monitoring the progress of a reaction by tracking the decrease in the starting material's concentration or the increase in the product's concentration over time.

ParameterTypical Value
Solvent Acetonitrile or Ethanol
Wavelength of Maximum Absorbance (λmax) ~254 nm
Application Purity assessment, reaction kinetics
Table 2: Typical Spectrophotometric Properties for this compound

Development of Robust Analytical Procedures for Complex Matrices (e.g., Biological Samples in In Vitro Studies)

When studying the metabolic fate or biological activity of compounds derived from this compound in in vitro systems (e.g., cell cultures, liver microsomes), the analyte must be measured in a complex biological matrix. These matrices contain proteins, salts, lipids, and other endogenous components that can interfere with the analysis.

Developing a robust analytical procedure is therefore critical. This process typically involves two main stages: sample preparation and instrumental analysis.

Sample Preparation: The goal is to remove interfering matrix components and concentrate the analyte. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). SPE is often preferred for its efficiency and ability to provide cleaner extracts.

Instrumental Analysis: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological samples due to its high selectivity and sensitivity. The LC system separates the analyte from any remaining matrix components, and the triple quadrupole mass spectrometer provides quantification by monitoring a specific precursor-to-product ion transition in multiple reaction monitoring (MRM) mode.

Method Validation for Analytical Precision and Accuracy

An analytical method is only useful if its results are reliable. Method validation is the process of providing documented evidence that a procedure is fit for its intended purpose. For quantitative methods used in research and development, key validation parameters are established to ensure data quality.

Specificity/Selectivity: The ability to measure the analyte accurately in the presence of other components, such as impurities, degradation products, or matrix components.

Linearity and Range: Demonstrating a direct, proportional relationship between the analytical response and the concentration of the analyte over a defined concentration range.

Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing spiked samples with known concentrations.

Precision: The degree of scatter between a series of measurements from the same sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

Emerging Research Directions and Future Prospects

Integration of tert-Butyl 4-acetylbenzyl(methyl)carbamate in Advanced Materials Science (e.g., Polymer Chemistry)

The incorporation of this compound into polymer chains can impart unique properties to the resulting materials. The tert-butyl carbamate (B1207046) group can serve as a thermally labile protecting group, allowing for the creation of functional polymers upon its removal. This "protecting group chemistry" approach is valuable in the synthesis of polymers with precisely controlled architectures and functionalities. For instance, the carbamate moiety could be part of a monomer that is polymerized, and subsequent deprotection of the tert-butyl group would unmask a reactive amine functionality. This amine could then be used for cross-linking, grafting other polymer chains, or introducing specific ligands.

The acetylbenzyl group offers a site for further chemical modification, potentially leading to the development of photo-responsive or stimuli-responsive polymers. The ketone functionality of the acetyl group can undergo a variety of reactions, including condensation and Wittig-type reactions, allowing for the attachment of diverse molecular entities. This could be exploited in the design of smart materials that respond to changes in their environment, such as pH, light, or temperature.

Role in Supramolecular Chemistry and Self-Assembly Research (e.g., Hydrogen Bonding Networks)

The molecular structure of this compound contains both hydrogen bond donors (N-H in the deprotected form) and acceptors (C=O in both the carbamate and acetyl groups), making it an excellent candidate for studies in supramolecular chemistry and self-assembly. These functional groups can participate in the formation of well-defined, non-covalent hydrogen bonding networks, leading to the spontaneous organization of molecules into higher-order structures.

The interplay between the different hydrogen bonding sites could lead to the formation of various supramolecular synthons, which are predictable and robust patterns of non-covalent interactions. For instance, the carbamate group can form dimeric structures through N-H---O=C hydrogen bonds. The acetyl group provides an additional site for hydrogen bonding, potentially leading to more complex and extended networks. The study of the crystal engineering of this molecule and its analogs could reveal novel packing motifs and self-assembly patterns.

Researchers can investigate how modifications to the molecular structure, such as changing the substituents on the aromatic ring or altering the alkyl group on the nitrogen, influence the resulting supramolecular architecture. The self-assembly of this compound on surfaces could also be explored for applications in nanoscience and materials science, such as the creation of functional thin films and molecularly defined surfaces. The ability to control the assembly of these molecules through non-covalent interactions is a key goal in the bottom-up fabrication of functional materials nih.gov.

Green Chemistry Innovations for Carbamate Synthesis and Applications

The synthesis of carbamates has traditionally relied on hazardous reagents like phosgene (B1210022) and isocyanates. However, there is a strong drive towards developing more environmentally friendly and sustainable methods for their production. A significant area of innovation is the use of carbon dioxide (CO2) as a renewable and non-toxic C1 feedstock for carbamate synthesis nih.govresearchgate.net. This approach aligns with the principles of green chemistry by utilizing a greenhouse gas as a raw material.

The synthesis of this compound could be explored using CO2-based methods, such as the direct reaction of an appropriate amine, an alcohol, and CO2, often facilitated by a catalyst. acs.orgnih.gov Research in this area would focus on developing efficient and selective catalytic systems for this transformation, potentially using earth-abundant and non-toxic metals or even metal-free organocatalysts. Continuous flow processes for carbamate synthesis from CO2 are also being developed to improve efficiency and safety. acs.orgnih.gov

Another green chemistry approach relevant to carbamates is the use of transesterification reactions, which can provide an environmentally friendly route to their production rsc.org. Furthermore, the development of solvent-free or eco-friendly solvent-based synthetic routes would further enhance the green credentials of this compound synthesis. Innovations in this area not only make the production process more sustainable but can also lead to cost reductions and improved safety profiles. rsc.org

Machine Learning and Artificial Intelligence Applications in Compound Design and Activity Prediction

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming the field of chemical and materials science, offering powerful tools for the design and optimization of molecules with desired properties. In the context of this compound, these computational approaches can be applied in several ways.

In the realm of drug discovery, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of this compound. mdpi.complos.orgnih.gov By analyzing the relationship between the molecular structure and biological activity of a series of related compounds, these models can guide the design of new molecules with enhanced potency and selectivity. AI can also be used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new drug candidates, helping to identify promising compounds early in the discovery pipeline. nih.gov

Design of Next-Generation Biologically Active Molecules Incorporating the this compound Scaffold

The carbamate functional group is a well-established pharmacophore found in numerous approved drugs and biologically active compounds. nih.gov Its ability to act as a stable amide bond isostere and participate in hydrogen bonding interactions makes it a valuable component in drug design. The this compound scaffold provides a versatile platform for the design of next-generation biologically active molecules.

The tert-butyl group can be retained to modulate lipophilicity and metabolic stability, or it can be replaced with other groups to fine-tune the pharmacokinetic properties of the molecule. The acetyl group on the benzyl (B1604629) ring offers a handle for introducing further diversity and for probing interactions with biological targets. Modifications at this position could be crucial for achieving selectivity for a particular enzyme or receptor. The methyl group on the carbamate nitrogen can also be varied to explore the structure-activity relationship.

Researchers can use this scaffold as a starting point for the development of inhibitors of various enzymes, such as proteases or kinases, where the carbamate moiety can mimic a peptide bond and interact with the enzyme's active site. The acetylbenzyl portion of the molecule could be designed to interact with specific pockets or allosteric sites on the target protein. By systematically modifying the different parts of the this compound scaffold, medicinal chemists can generate libraries of new compounds for screening against a wide range of biological targets.

New Methodologies for Derivatization and Functionalization of the Core Structure

The development of new methodologies for the selective derivatization and functionalization of the this compound core structure is crucial for unlocking its full potential in various applications. The presence of multiple reactive sites—the carbamate, the acetyl group, and the aromatic ring—offers numerous opportunities for chemical modification.

For the carbamate group, new methods for the selective cleavage of the tert-butyl group under mild conditions would be highly valuable, allowing for the unmasking of the N-H functionality for further reactions. acs.org Palladium-catalyzed cross-coupling reactions could be employed for the direct amidation of aryl halides using the carbamate as a nucleophile, providing a route to more complex structures. sigmaaldrich.com

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for tert-butyl 4-acetylbenzyl(methyl)carbamate, and how can reaction yields be optimized?

  • Methodological Answer :

  • Stepwise Synthesis : A typical route involves coupling tert-butyl carbamate derivatives with substituted pyrimidines or aryl halides. For example, tert-butyl carbamate intermediates react with 2,4-dichloro-5-nitropyrimidine in THF with NaHCO₃ as a base, followed by reduction (e.g., Fe/NH₄Cl) and subsequent functionalization (e.g., methyl oxoacetate addition) .
  • Yield Optimization : Use excess reagents (e.g., 1.2–1.5 equivalents of methyl oxoacetate) and monitor intermediates via TLC or LC-MS. Purification via column chromatography (e.g., silica gel, hexane/EtOAc gradients) improves purity .

Q. What purification techniques are recommended for isolating this compound intermediates?

  • Methodological Answer :

  • Chromatography : Column chromatography with silica gel and gradients of nonpolar/polar solvents (e.g., hexane:EtOAc 3:1 → 1:2) effectively separates nitro- or amino-substituted intermediates .
  • Recrystallization : For crystalline intermediates (e.g., tert-butyl carbamates with halogen substituents), use EtOH/H₂O mixtures to induce crystallization .

Q. How can spectroscopic methods (NMR, MS) confirm the structure of this compound derivatives?

  • Methodological Answer :

  • ¹H NMR : Look for tert-butyl singlet (~1.36 ppm, 9H), acetyl protons (~2.5 ppm), and aromatic protons (6.5–8.5 ppm). Diastereomers show distinct splitting patterns (e.g., 3.56 ppm doublet for cyclohexyl protons in ) .
  • Mass Spectrometry : ESI+ MS detects [M+H]⁺ ions (e.g., m/z 386 for nitro-substituted intermediates; m/z 442 for oxoacetate derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic protocols for tert-butyl carbamate derivatives?

  • Methodological Answer :

  • Case Study : uses THF/NaHCO₃ for pyrimidine coupling, while employs DMAc/NaHCO₃ at 80°C. To resolve discrepancies, test both conditions with kinetic monitoring (e.g., in situ IR for reaction progress). Validate product identity via 2D NMR (e.g., NOESY for stereochemistry) .
  • Contradiction Analysis : Compare yields under varying temperatures, solvents, and catalysts. For example, Pd(PPh₃)₂Cl₂/CuI in THF () may improve cross-coupling efficiency over Fe-based reductions () .

Q. What strategies ensure diastereoselectivity in tert-butyl carbamate derivatives with chiral centers?

  • Methodological Answer :

  • Stereochemical Control : Use chiral auxiliaries (e.g., tert-butyl ((1S,4S)-cyclohexyl)carbamate) or enantioselective catalysts (e.g., Pd/ligand systems). achieved diastereomer separation via column chromatography after iodolactamization .
  • Analytical Validation : Assign stereochemistry via X-ray crystallography (e.g., tert-butyl N-benzyl-N-(4-methylpyridyl)carbamate in ) or computational modeling (DFT for transition states) .

Q. How can computational modeling predict reaction pathways for tert-butyl carbamate cyclization or rearrangement?

  • Methodological Answer :

  • Retrosynthesis Tools : AI-driven platforms (e.g., Template_relevance models) suggest feasible routes using databases like Reaxys or PubChem. For example, tert-butyl carbamate intermediates in were optimized via one-step synthesis planning .
  • DFT Studies : Calculate activation energies for cyclization (e.g., NMP-mediated ring closure in ) to identify rate-limiting steps .

Data Contradiction and Validation

Q. How should researchers address conflicting stability data for tert-butyl carbamates under acidic/basic conditions?

  • Methodological Answer :

  • Stability Testing : Expose the compound to pH 2–12 buffers at 25°C/40°C. Monitor degradation via HPLC (e.g., loss of tert-butyl group at <sup>1</sup>H NMR ~1.36 ppm). notes stability in neutral conditions but decomposition with strong acids/bases .
  • Mechanistic Insight : Use LC-MS to identify hydrolyzed products (e.g., free amines or carboxylic acids) .

Experimental Design

Q. What analytical workflows validate tert-butyl carbamate intermediates in multi-step syntheses?

  • Methodological Answer :

  • In-Line Monitoring : Employ ReactIR to track nitro-group reduction (, Step 2) or oxoacetate coupling (Step 3).
  • Orthogonal Techniques : Combine ¹³C NMR (carbonyl carbons at ~155–170 ppm) with HRMS for ambiguous intermediates .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-acetylbenzyl(methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-acetylbenzyl(methyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.